
N-(3,4-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H31N3O4S and its molecular weight is 481.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C24H30N2O4S, with a molecular weight of 454.6 g/mol. Its structure includes a dimethoxyphenyl group, an indole derivative, and a piperidine moiety, contributing to its diverse biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in cancer cell proliferation. For instance, studies on similar indole derivatives have demonstrated their ability to inhibit tubulin polymerization, thus affecting microtubule dynamics crucial for cell division .
- Antioxidant Activity : Compounds with similar structures have been reported to exhibit antioxidant properties, potentially reducing oxidative stress in cells .
- Apoptotic Induction : Some studies suggest that this compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Anticancer Activity
A significant area of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
A549 (Lung Cancer) | 20 | Inhibition of tubulin polymerization |
HeLa (Cervical Cancer) | 18 | Modulation of oxidative stress |
These findings suggest that the compound possesses significant anticancer properties, warranting further investigation into its therapeutic potential.
Neuroprotective Effects
Preliminary studies indicate that compounds with similar piperidine and indole structures may exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter levels and reduce neuroinflammation .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Indolesulfonamide Derivatives : A study on indolesulfonamide derivatives showed promising results in inhibiting tumor cell proliferation through tubulin inhibition and apoptosis induction . This suggests that this compound may share similar properties.
- Antioxidant Studies : Research on related compounds demonstrated their ability to scavenge free radicals and reduce oxidative damage in cellular models . This supports the hypothesis that the target compound may also possess antioxidant capabilities.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-18-10-12-28(13-11-18)26(31)16-29-15-24(20-6-4-5-7-21(20)29)34-17-25(30)27-19-8-9-22(32-2)23(14-19)33-3/h4-9,14-15,18H,10-13,16-17H2,1-3H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLHZGUCVWSZBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.